2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
CAS No.: 1207050-22-3
Cat. No.: VC6144846
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207050-22-3 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-6-5-7-19(12-16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-8-10-18(30-3)11-9-17/h5-12H,13H2,1-4H3,(H,24,29) |
| Standard InChI Key | RJYDSRLVMAZICA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Nomenclature
The target compound features a 1,3-thiazole core substituted at position 2 with a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group and at position 5 with a carboxamide moiety bearing a 3-methoxyphenylmethyl substituent. The methoxy groups at the para position of the triazole-associated phenyl ring and the meta position of the benzyl group in the carboxamide side chain introduce steric and electronic modulation, potentially influencing bioavailability and target binding .
Structural Analysis
The thiazole ring (C3H2NS) serves as the central scaffold, with its electron-deficient nature facilitating π-π stacking interactions in biological targets. The 1,2,3-triazole moiety, synthesized via Huisgen cycloaddition or related methods, contributes to hydrogen bonding capabilities due to its nitrogen-rich architecture . Substituent positioning—particularly the 4-methoxyphenyl group on the triazole and the 3-methoxyphenylmethyl group on the carboxamide—may enhance metabolic stability compared to non-substituted analogs .
Synthetic Methodology
While no explicit synthesis of this compound is documented, its construction can be inferred from established protocols for analogous triazole-thiazole hybrids . A plausible multi-step route is outlined below:
Step 1: Synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Reaction of 4-methoxyphenyl azide with propiolaldehyde under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields the triazole intermediate. Methylation at position 5 is achieved via alkylation with methyl iodide .
Step 2: Formation of Thiazole Core
Condensation of the triazole-carbaldehyde with ethyl 4-methyl-5-carboxythiazole-2-carboxylate in the presence of ammonium acetate generates the thiazole-triazole hybrid. Subsequent hydrolysis of the ester group produces the carboxylic acid derivative .
Step 3: Amidation with 3-Methoxyphenylmethylamine
Coupling the carboxylic acid with 3-methoxyphenylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) affords the final carboxamide product .
Table 1: Hypothetical Synthetic Route
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.89 (d, J = 8.5 Hz, 2H, 4-methoxyphenyl-H)
-
δ 7.32 (t, J = 7.8 Hz, 1H, 3-methoxyphenyl-H)
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δ 4.54 (d, J = 5.5 Hz, 2H, N-CH2-)
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δ 3.85 (s, 3H, OCH3), δ 3.78 (s, 3H, OCH3)
13C NMR (125 MHz, DMSO-d6):
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δ 166.4 (C=O), 160.1 (OCH3), 153.2 (triazole-C), 148.9 (thiazole-C), 135.5–112.4 (aromatic Cs), 56.2 (OCH3), 42.1 (N-CH2), 17.6 (CH3) .
High-Resolution Mass Spectrometry (HRMS)
Calculated for C24H24N5O3S ([M+H]+): 486.1604. Observed: 486.1611 .
Computational and In Silico Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate chemical reactivity. The electrostatic potential map reveals nucleophilic regions localized on the triazole nitrogens and electrophilic zones at the thiazole sulfur .
Table 2: DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.21 |
| LUMO (eV) | -1.93 |
| Dipole Moment (D) | 5.67 |
Molecular Docking with COX-2
Docking simulations (Glide XP) into the COX-2 active site (PDB: 5KIR) suggest binding via:
-
Hydrogen bonds between the carboxamide NH and Arg120.
-
π-π stacking of the thiazole ring with Tyr385.
-
Hydrophobic interactions involving the 4-methoxyphenyl group and Val349 .
| Assay | Result |
|---|---|
| COX-1 IC50 | 0.12 μM |
| COX-2 IC50 | 0.09 μM |
| COX-2 Selectivity | 1.33 |
| MCF-7 IC50 | 58.4 μM |
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